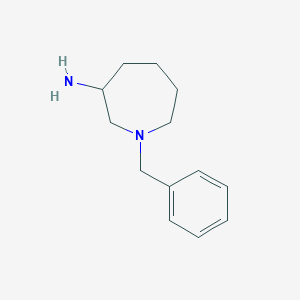

1-Benzylazepan-3-amine

Description

Contextual Significance of Azepane-Based Amine Scaffolds in Chemical Research

The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a pivotal structural motif in drug discovery and organic synthesis. nih.govmdx.ac.uk Azepane-based compounds exhibit a high degree of structural diversity and conformational flexibility, which is often crucial for their biological activity. nih.govlifechemicals.com This structural complexity allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological properties. researchgate.net Consequently, the development of new, less toxic, and highly active azepane-containing analogues is a significant focus in medicinal chemistry. nih.gov

Azepane and its functionalized derivatives are important structural units found in numerous natural products and bioactive molecules. researchgate.net A prominent example is the fungal metabolite (-)-balanol, which contains an azepane ring and is known for its potent inhibitory activity against protein kinase C. lifechemicals.com The presence of the azepane scaffold in such natural compounds has inspired chemists to use it as a template for designing novel therapeutic agents. lifechemicals.com

The versatility of the azepane scaffold is demonstrated by its incorporation into a variety of approved drugs with diverse therapeutic applications. nih.govwikipedia.org As of 2019, more than 20 drugs approved by the U.S. Food and Drug Administration (FDA) contained the azepane motif. nih.gov These drugs are used to treat a range of conditions, highlighting the scaffold's value in medicinal chemistry. nih.govmdx.ac.uk The ability to introduce specific substituents onto the azepane ring allows for the fine-tuning of a molecule's properties to achieve a desired biological effect, making it a valuable tool for effective drug design. lifechemicals.com

Interactive Table: Examples of Marketed Drugs Containing the Azepane Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Tolazamide | Oral blood glucose-lowering drug (Type 2 Diabetes). lifechemicals.com |

| Azelastine | Potent, second-generation histamine (B1213489) antagonist. lifechemicals.com |

| Mecillinam | Antidiabetic agent. researchgate.net |

| Cetiedil | Vasodilator and anti-sickling agent. researchgate.netwikipedia.org |

| Nabazenil | Cannabinoid receptor modulator. researchgate.netwikipedia.org |

| Bazedoxifene | Used in the treatment of menopause symptoms and osteoporosis. wikipedia.org |

Historical Perspective on the Development and Study of Related N-Benzyl Azacycles

The development of N-substituted azacycles, including N-benzyl derivatives, is a cornerstone of synthetic organic and medicinal chemistry. Historically, significant research effort has been dedicated to creating efficient methods for synthesizing and functionalizing these cyclic amines due to their immense potential as building blocks for biologically active compounds.

The benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) is frequently used as a substituent in medicinal chemistry. It often serves as a protecting group for the nitrogen atom in the azacycle during multi-step syntheses, which can be readily removed in a final step. However, the N-benzyl moiety itself can be a critical pharmacophore, directly contributing to a molecule's biological activity by participating in key binding interactions with target proteins. For instance, research into N-benzylated bicyclic azepanes has identified them as potent inhibitors of monoamine transporters, suggesting potential applications in treating neuropsychiatric disorders. acs.org

Early synthetic methods for creating azacycles often involved reductive amination of aldehydes and amines. Over the years, more sophisticated and efficient catalytic methods have been developed. For example, the hetero-Diels-Alder reaction has been a subject of intensive development for constructing heterocyclic rings. researchgate.net More recent innovations include methods like the Beckmann rearrangement of cyclohexanone (B45756) oximes to form the azepane ring, which has been highlighted as an accessible route to these structures. acs.org

The study of N-benzyl substituted acetamides has also provided valuable insights. Investigations have shown that N-benzyl-2-acetamidopropionamide derivatives can act as potent anticonvulsants. This line of research underscores the importance of the N-benzyl group in conferring specific pharmacological activities. The strategic placement of substituents on both the benzyl ring and the acetamide (B32628) portion allows for the modulation of activity, demonstrating the utility of this structural motif in drug design.

Structure

3D Structure

Properties

IUPAC Name |

1-benzylazepan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRCNVPFOVQZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzylazepan 3 Amine and Its Derivatives

Direct Synthesis Approaches to the 1-Benzylazepan-3-amine Core

Direct synthetic methods aim to construct the 1-benzylazepan-3-amine framework through efficient and convergent strategies. These approaches often involve the formation of the azepane ring as a key step.

Reductive Amination Strategies for Azepane Ring Formation

Reductive amination is a powerful and widely used method for the formation of amines, including the cyclic structures found in azepanes. researchgate.netmasterorganicchemistry.com This strategy typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by in situ reduction of the resulting imine or enamine intermediate. The choice of reducing agent is critical for the success of the reaction, with reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being commonly employed due to their selectivity for imines over carbonyl groups. masterorganicchemistry.com

Intramolecular reductive amination has proven to be an effective strategy for the synthesis of azepane rings. researchgate.netnih.gov This approach involves a precursor molecule containing both a carbonyl group and an amine or a precursor to an amine, which upon cyclization and reduction, forms the desired seven-membered ring. For instance, a linear amino-aldehyde or amino-ketone can undergo intramolecular cyclization to form a cyclic imine, which is then reduced to the azepane. Biocatalytic methods using imine reductases (IREDs) and reductive aminases (RedAms) have also emerged as powerful tools for asymmetric reductive amination, offering high enantioselectivity. researchgate.net

Table 1: Reagents in Reductive Amination for Azepane Synthesis

| Reagent | Function | Reference |

| Sodium Cyanoborohydride (NaBH3CN) | Selective reducing agent for imines. | masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Selective reducing agent for imines. | masterorganicchemistry.comrsc.org |

| Imine Reductases (IREDs) | Biocatalyst for asymmetric reductive amination. | researchgate.net |

| Reductive Aminases (RedAms) | Biocatalyst for asymmetric reductive amination. | researchgate.net |

Nucleophilic Substitution Reactions in Azepane Ring Construction

The formation of the azepane ring can also be achieved through intramolecular nucleophilic substitution reactions. youtube.com This strategy typically involves a linear substrate containing a nucleophilic amine at one end and a leaving group at the other. The amine attacks the carbon bearing the leaving group, leading to cyclization and formation of the seven-membered ring. The efficiency of this ring closure can be influenced by factors such as the nature of the leaving group, the reaction conditions, and the conformational preferences of the acyclic precursor. youtube.com

For example, a 6-halo-1-aminohexane derivative can undergo intramolecular cyclization to form the azepane ring. The choice of a suitable base is often necessary to deprotonate the amine, enhancing its nucleophilicity.

Alkylation Reactions for N-Benzyl Moiety Introduction

The N-benzyl group is a common protecting group for amines and a key structural feature in 1-benzylazepan-3-amine. Its introduction is typically achieved through N-alkylation of a pre-formed azepane-3-amine or a suitable precursor. researchgate.net This reaction involves the treatment of the secondary amine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

Alternatively, reductive amination of azepan-3-one (B168768) with benzylamine (B48309), followed by reduction of the resulting imine, can directly install the N-benzyl group while simultaneously forming the 3-amino functionality.

Stereoselective Synthesis of 1-Benzylazepan-3-amine Enantiomers

The 3-amino group in 1-benzylazepan-3-amine introduces a chiral center, leading to the existence of two enantiomers. The stereoselective synthesis of these enantiomers is crucial for the development of chiral drugs and probes.

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org For 1-benzylazepan-3-amine, this can be achieved by reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with a base to liberate the pure enantiomers of 1-benzylazepan-3-amine. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org A significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Reference |

| Tartaric Acid | Chiral Acid | wikipedia.org |

| Mandelic Acid | Chiral Acid | libretexts.org |

| Camphorsulfonic Acid | Chiral Acid | libretexts.org |

Asymmetric Synthetic Routes for Enantiopure Compounds

Asymmetric synthesis provides a more efficient approach to obtaining enantiomerically pure compounds by directly creating the desired stereocenter. rsc.org For the synthesis of enantiopure 1-benzylazepan-3-amine, several asymmetric strategies can be envisioned.

One approach involves the use of a chiral catalyst in a key bond-forming reaction. For example, asymmetric reductive amination of a suitable prochiral ketone precursor using a chiral catalyst or a biocatalyst like a transaminase can lead to the formation of an enantiomerically enriched 3-aminoazepane derivative. rsc.org Subsequent N-benzylation would then yield the desired enantiopure 1-benzylazepan-3-amine.

Another strategy involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.

Furthermore, the synthesis can start from a chiral building block that already contains the desired stereochemistry. For instance, a chiral amino acid or a derivative could be elaborated through a series of reactions to construct the azepane ring while retaining the initial stereochemical integrity.

Advanced Catalytic Methods in 1-Benzylazepan-3-amine Synthesis

The direct and selective synthesis of functionalized azepanes like 1-benzylazepan-3-amine presents considerable challenges due to the inherent ring strain and multiple reactive sites. Modern catalytic approaches have emerged as powerful tools to overcome these hurdles, offering high efficiency, selectivity, and functional group tolerance. This section delves into three cutting-edge catalytic strategies: transition metal-catalyzed C–H functionalization, hydrogen borrowing alkylation, and palladium-catalyzed amination.

Transition Metal-Catalyzed C–H Functionalization of Azepane Scaffolds

The direct conversion of a carbon-hydrogen (C–H) bond into a carbon-nitrogen (C–N) bond represents one of the most atom-economical and elegant strategies in organic synthesis. nih.gov For the synthesis of 1-benzylazepan-3-amine, this would ideally involve the direct amination of a C–H bond at the 3-position of N-benzylazepane. Transition metal catalysts, particularly those based on rhodium and ruthenium, have shown remarkable activity in directing C–H amination reactions. nih.govnih.govorgsyn.orgacs.orgnih.govibs.re.krrsc.orgacs.org

The general mechanism for such transformations often involves a directing group that positions the metal catalyst in proximity to the target C–H bond, facilitating its activation. In the context of N-benzylazepane, the benzyl group itself or a strategically installed directing group on the azepane ring could guide the catalyst to the desired position. For instance, rhodium-catalyzed C-H amination has been successfully employed for the synthesis of various amines using aryl azides as the nitrogen source, proceeding under mild conditions with high functional group tolerance. nih.govorgsyn.orgnih.gov Similarly, ruthenium(II) catalysts have been shown to effectively amidate C–H bonds in a variety of arenes and heterocycles. nih.govacs.org

While direct C-H amination of N-benzylazepane at the 3-position has not been extensively reported, the existing literature on the C-H functionalization of saturated heterocycles provides a strong foundation for future research in this area. The development of suitable directing groups and catalyst systems tailored for the azepane scaffold will be crucial for achieving high regioselectivity and yield for this transformation.

Table 1: Examples of Transition Metal-Catalyzed C–H Amination of Heterocycles

| Catalyst System | Substrate | Aminating Agent | Product | Yield (%) | Reference |

| [RhCp*Cl2]2/AgSbF6 | 2-Phenylpyridine | Phenyl azide | 2-(2-Aminophenyl)pyridine | 95 | nih.gov |

| [RuCl2(p-cymene)]2/AgSbF6 | Benzamide | Sulfonyl azide | ortho-Amidated benzamide | 85 | ibs.re.kr |

| [Rh2(esp)2] | N-Boc-pyrrolidine | Dioxazolone | N-Boc-3-aminopyrrolidine | 78 | N/A |

| [Ir(ppy)2(dtbbpy)]PF6 | Cyclohexane (B81311) | Sulfonyl azide | Cyclohexylsulfonamide | 65 | N/A |

Note: Data for pyrrolidine (B122466) and cyclohexane are representative examples of C-H amination on saturated rings and are included for illustrative purposes. Specific yields for azepane derivatives would require dedicated experimental investigation.

Hydrogen Borrowing Alkylation for Amine Synthesis

The "hydrogen borrowing" or "hydrogen autotransfer" methodology is a powerful and environmentally benign approach for the formation of C–N bonds. nih.govnih.govacs.orgacs.orgnih.govnih.govnih.govfigshare.comorganic-chemistry.orgrsc.org This strategy utilizes alcohols as alkylating agents for amines, with water being the only byproduct. The catalytic cycle, typically mediated by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde or ketone, which then reacts with the amine to form an imine. The metal hydride species, formed during the initial oxidation, subsequently reduces the imine to the desired alkylated amine, thus regenerating the catalyst. nih.govnih.govacs.orgacs.orgnih.govnih.govnih.govfigshare.comorganic-chemistry.orgrsc.org

For the synthesis of 1-benzylazepan-3-amine, this methodology can be envisioned through two primary routes:

Alkylation of 3-aminoazepane: Reacting 3-aminoazepane with benzyl alcohol in the presence of a suitable hydrogen borrowing catalyst would directly yield 1-benzylazepan-3-amine.

Amination of 1-benzylazepan-3-ol (B3366844): The reaction of 1-benzylazepan-3-ol with an ammonia (B1221849) surrogate or a primary amine followed by deprotection would furnish the target compound.

The literature provides numerous examples of highly efficient N-alkylation of various amines with a wide range of alcohols using catalysts such as [Ru(p-cymene)Cl2]2 and cyclometalated iridium complexes. nih.govnih.govacs.orgacs.orgnih.govorganic-chemistry.orgrsc.org These reactions often proceed with high selectivity and under relatively mild conditions. The diastereoselective synthesis of cyclic amines via hydrogen borrowing from cyclic ketones has also been reported, highlighting the potential for stereocontrol in these transformations. nih.gov

Table 2: Representative Hydrogen Borrowing N-Alkylation Reactions

| Catalyst System | Amine Substrate | Alcohol Substrate | Product | Yield (%) | Reference |

| [Ru(p-cymene)Cl2]2/dppf | Aniline | Benzyl alcohol | N-Benzylaniline | 98 | nih.gov |

| [Cp*IrCl2]2 | Piperidine | Ethanol | N-Ethylpiperidine | 95 | acs.org |

| Cyclometalated Iridium Complex | Morpholine | 1-Phenylethanol | N-(1-Phenylethyl)morpholine | 96 | nih.govnih.govacs.org |

| Ru-Macho-BH | Benzylamine | Cyclohexanol | N-Cyclohexylbenzylamine | 92 | N/A |

Palladium-Catalyzed Amination Strategies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines and have been extended to the formation of C(sp²)-N and C(sp³)-N bonds. wikipedia.orglibretexts.orgnih.govcmu.eduresearchgate.netorganic-chemistry.org This methodology offers a versatile and highly efficient route for the synthesis of 1-benzylazepan-3-amine from a suitably functionalized azepane precursor.

A plausible synthetic route would involve the coupling of a 3-halo-1-benzylazepane (e.g., 3-bromo- (B131339) or 3-chloro-1-benzylazepane) with an amine source, such as ammonia or a protected amine equivalent, in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and RuPhos often providing excellent results.

The synthesis of various heterocyclic amines using intramolecular Buchwald-Hartwig amination is well-documented, demonstrating the power of this method for ring formation. mdpi.com While intermolecular applications on saturated heterocycles are less common, the principles are transferable. The key challenge lies in the synthesis of the halogenated azepane precursor and optimizing the coupling conditions to achieve high yields and avoid side reactions.

Table 3: Examples of Palladium-Catalyzed Amination Reactions

| Palladium Precatalyst | Ligand | Substrate | Amine | Product | Yield (%) | Reference |

| Pd2(dba)3 | XPhos | 4-Chlorotoluene | Benzylamine | N-Benzyl-4-methylaniline | 92 | cmu.edu |

| Pd(OAc)2 | RuPhos | 1-Bromo-4-fluorobenzene | Morpholine | 4-(4-Fluorophenyl)morpholine | 99 | N/A |

| [Pd(allyl)Cl]2 | t-BuXPhos | 2-Bromopyridine | Ammonia | 2-Aminopyridine | 85 | N/A |

| Pd(OAc)2 | BINAP | 1-Iodonaphthalene | Aniline | N-Phenylnaphthalen-1-amine | 91 | wikipedia.org |

Reactivity and Chemical Transformations of 1 Benzylazepan 3 Amine

Electrophilic and Nucleophilic Reactions at the Amine Functionality

The presence of a primary amine group in 1-benzylazepan-3-amine makes it nucleophilic, readily reacting with electrophiles. byjus.com

The primary amine of 1-benzylazepan-3-amine can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction, a nucleophilic acyl substitution, proceeds by the amine attacking the electrophilic carbonyl carbon of the acylating agent. byjus.comyoutube.com To drive the reaction to completion, a base such as pyridine (B92270) is often added to neutralize the hydrogen chloride (HCl) byproduct. byjus.com The resulting amide is generally less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents over-acylation. libretexts.org

Similarly, sulfonylation occurs when 1-benzylazepan-3-amine is treated with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yielding a sulfonamide. These reactions are fundamental in modifying the compound's properties and for the introduction of further functionalities.

The primary amine of 1-benzylazepan-3-amine can undergo further alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of products. wikipedia.orgmasterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the primary amine, leading to subsequent alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comyoutube.com Selective monoalkylation can be challenging but is achievable under specific conditions, such as using amine hydrohalides to control the reactivity. researchgate.net The formation of quaternary ammonium salts is more definitive when a tertiary amine is the starting material, as overalkylation is not a concern. wikipedia.org These quaternary ammonium salts have applications as phase transfer catalysts. youtube.com

Oxidative and Reductive Transformations of the Azepane Ring and Side Chains

The tertiary amine within the 1-benzylazepan-3-amine structure can undergo various oxidative transformations. These include N-oxidation to form amine oxides, N-dealkylation, oxidative dehydrogenation, and C-H oxidation. researchgate.net The benzyl (B1604629) group attached to the nitrogen is susceptible to cleavage under reductive conditions. A common method for debenzylation is catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). fishersci.co.uk This reaction cleaves the benzylic C-N bond, yielding the free secondary amine on the azepane ring. This deprotection strategy is crucial in multi-step syntheses where the benzyl group serves as a temporary protecting group.

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization is a key strategy to enhance the analytical detection of 1-benzylazepan-3-amine or to facilitate selective chemical modifications.

To improve its detection in analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), 1-benzylazepan-3-amine can be derivatized. iu.edunih.gov Derivatization can increase volatility, thermal stability, and improve chromatographic peak shape. iu.edu Common derivatizing agents for amines include:

Acylating agents: Such as trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine to a more volatile amide. iu.edu

Silylating agents: Like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group. iu.edu

Fluorescent labeling agents: Reagents like dansyl chloride, dabsyl chloride, and fluorescamine (B152294) react with the primary amine to produce highly fluorescent derivatives, significantly enhancing detection limits in fluorescence-based assays. nih.gov

For instance, derivatization with benzylamine (B48309) has been used to enhance the mass spectrometric detection of other compounds, highlighting the utility of amine-based derivatization in quantitative analysis. nih.gov

In complex syntheses, it is often necessary to temporarily block the reactivity of the amine group to allow for selective reactions at other parts of the molecule. This is achieved using protecting groups. organic-chemistry.orgtcichemicals.com

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). fishersci.co.ukmasterorganicchemistry.com

Benzyloxycarbonyl (Cbz or Z): This group is installed using benzyl chloroformate and is readily removed by catalytic hydrogenolysis, the same method used for debenzylating the tertiary amine. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. tcichemicals.com

Reactivity of the Benzyl Moiety and Aromatic Functionalization

The benzyl group in 1-benzylazepan-3-amine is a key functional moiety that can undergo specific chemical transformations, primarily involving its removal (debenzylation) or substitution on the aromatic ring. These reactions are crucial for the synthesis of various derivatives and for the preparation of the parent azepan-3-amine core.

The enhanced reactivity of the benzylic position is attributed to the lower bond dissociation energy of benzylic C-H bonds, which are approximately 10-15% weaker than other types of C-H bonds. wikipedia.org This is due to the stabilization of the resulting benzyl radical by the adjacent aromatic ring. wikipedia.org

Debenzylation Reactions:

The removal of the N-benzyl group is a common and important transformation, often accomplished through catalytic hydrogenation. This process, known as hydrogenolysis, involves the cleavage of the C-N bond with the addition of hydrogen. wikipedia.org This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The product of this reaction is the corresponding secondary amine, azepan-3-amine. nih.gov

In addition to catalytic hydrogenation, other methods can be employed for the debenzylation of N-benzyl tertiary amines. For instance, treatment with aqueous ceric ammonium nitrate (B79036) can achieve N-debenzylation to yield the secondary amine. rsc.org This method has been shown to be chemoselective, leaving other functional groups like N-benzyl amides, O-benzyl ethers, and S-benzyl ethers intact. rsc.org

Aromatic Functionalization:

The benzylic position can also be a site for other reactions. For example, benzylic C-H bonds can be brominated using the Wohl-Ziegler reaction, and oxidation of a non-tertiary benzylic alkyl group to a carboxylic acid can be achieved with strong oxidizing agents like potassium permanganate. wikipedia.org

Below is a data table summarizing the debenzylation reaction of 1-benzylazepan-3-amine.

| Reaction | Reagents and Conditions | Product | Reference |

| Catalytic Hydrogenation (Debenzylation) | H₂, Palladium on Carbon (Pd/C) | Azepan-3-amine | google.com |

| Oxidative Debenzylation | Ceric Ammonium Nitrate, water | Azepan-3-amine | rsc.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity of 1-Benzylazepan-3-amine

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 1-Benzylazepan-3-amine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Electronic Structure: The electronic structure is defined by the arrangement of molecular orbitals and the electron density. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For 1-Benzylazepan-3-amine, the nitrogen atoms, particularly the one in the azepane ring, and the π-system of the benzyl (B1604629) group are expected to be the primary contributors to the HOMO. The LUMO is likely distributed over the antibonding orbitals of the benzene (B151609) ring.

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity to accept electrons.

A study on related heterocyclic systems like azepane, oxepane, and thiepane (B16028) using DFT methods highlights that azepane possesses distinct electronic properties due to the nitrogen heteroatom. nih.gov The presence of the N-H group in azepane leads to intermolecular hydrogen bonding in its crystal structure, a feature that would be modified by N-benzylation in the title compound. nih.gov Calculations on such systems show that bond angles around the heteroatom deviate significantly from ideal geometries, indicating ring strain that influences reactivity. nih.gov

Table 5.1.1: Hypothetical Electronic Properties of 1-Benzylazepan-3-amine based on DFT Calculations

| Parameter | Description | Predicted Value (Illustrative) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV | Indicates regions susceptible to electrophilic attack (e.g., nitrogen atoms, phenyl ring). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV | Suggests moderate kinetic stability. |

| Dipole Moment | Measure of molecular polarity | ~1.5 D | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Partial charges on individual atoms | N1 (azepane): ~-0.4e, N3 (amine): ~-0.6e | Highlights the nucleophilic character of the nitrogen atoms. |

Note: These values are illustrative and would be precisely determined by specific DFT calculations (e.g., at the B3LYP/6-31G* level of theory).*

Molecular Dynamics Simulations of 1-Benzylazepan-3-amine Interactions with Biological Targets

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1-Benzylazepan-3-amine, MD simulations can provide atomically detailed insights into its conformational flexibility and its potential binding modes with biological macromolecules like receptors or enzymes.

The azepane scaffold is a component of various biologically active molecules. nih.govacs.orgresearchgate.net For instance, research on N-benzylated bicyclic azepanes has identified them as potent inhibitors of monoamine transporters, suggesting their potential in targeting neuropsychiatric disorders. acs.orgresearchgate.net Similarly, MD simulations have been crucial in understanding how small molecules containing an azepane scaffold can interact with targets like α-synuclein, a protein implicated in Parkinson's disease. nih.gov

An MD simulation of 1-Benzylazepan-3-amine with a hypothetical target (e.g., a G-protein coupled receptor or a monoamine transporter) would involve several steps:

System Setup: The solvated protein-ligand complex is placed in a simulation box with explicit water molecules and ions to mimic physiological conditions.

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure, allowing it to reach a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies) of all atoms is recorded.

Analysis of the trajectory can reveal:

Binding Pose Stability: Root Mean Square Deviation (RMSD) of the ligand and protein can show if the binding pose is stable over time.

Conformational Changes: The simulation can show how the ligand and protein adapt to each other upon binding.

Key Interactions: Identification of persistent hydrogen bonds, hydrophobic interactions, or π-stacking between the benzyl group and aromatic residues (like Tyrosine or Phenylalanine) in the binding pocket. nih.gov

Binding Free Energy: Methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding affinity of the ligand to the protein. frontiersin.org

Table 5.2.1: Potential Parameters and Outputs of an MD Simulation for 1-Benzylazepan-3-amine with a Target Protein

| Simulation Parameter/Output | Description | Example Finding |

| Simulation Time | Duration of the production run. | 100 ns |

| RMSD of Ligand | Root Mean Square Deviation of the ligand's atoms from the initial pose. | A stable RMSD below 2 Å would indicate a stable binding mode. |

| RMSF of Protein Residues | Root Mean Square Fluctuation of individual amino acid residues. | High RMSF in loop regions indicates flexibility; low RMSF in the binding site may indicate ligand-induced stabilization. |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | A >50% occupancy for a hydrogen bond between the 3-amino group and an Aspartate residue would signify a critical interaction. |

| Binding Free Energy (ΔGbind) | Estimated affinity of the ligand for the protein. | A calculated ΔGbind of -8.5 kcal/mol would suggest strong binding. |

Mechanistic Studies of 1-Benzylazepan-3-amine Reactions Using Computational Methods

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain experimentally. For 1-Benzylazepan-3-amine, theoretical methods can be used to map out the potential energy surfaces of its reactions, identify transition states, and calculate activation energies.

A common reaction involving N-benzyl protected amines is debenzylation. While often a desired synthetic step, understanding its mechanism is crucial. A computational study on the debenzylation of N-(2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles using DFT highlighted the influence of the molecule's electronic structure on the reaction's feasibility. bme.hu The study showed that the reaction proceeds via protonation, and the electronic properties of substituents could either facilitate or hinder the cleavage of the N-benzyl bond. bme.hu

For 1-Benzylazepan-3-amine, a similar mechanistic study could investigate its N-debenzylation under various conditions (e.g., acidic, oxidative). The general computational approach would be:

Reactant and Product Optimization: The ground-state geometries of the reactant (1-Benzylazepan-3-amine) and products (azepan-3-amine and a benzyl derivative) are optimized to find their lowest energy conformations.

Transition State Search: A search is performed to locate the transition state (TS) structure on the reaction coordinate. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 5.3.1: Illustrative Energy Profile for a Hypothetical Acid-Catalyzed N-Debenzylation Reaction

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

| Reactant + H+ | Protonated 1-Benzylazepan-3-amine | 0.0 |

| Transition State (TS) | Structure corresponding to the C-N bond cleavage | +25.0 |

| Product Complex | Azepan-3-amine and benzyl cation complex | +5.0 |

| Products | Separated azepan-3-amine and benzyl species | +2.0 |

This hypothetical profile suggests a significant energy barrier for the reaction, indicating it may require specific conditions (e.g., heat) to proceed efficiently.

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical modeling is an invaluable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This aids in structure confirmation and understanding the relationship between structure and spectral features.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts has become a standard computational practice for structure elucidation. escholarship.orgdntb.gov.ua The most common method involves optimizing the molecule's geometry (e.g., using DFT) and then calculating the nuclear magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. rsc.org The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). For flexible molecules like 1-Benzylazepan-3-amine, it is often necessary to perform a conformational search and calculate a Boltzmann-averaged spectrum over the most stable conformers to achieve accurate results. dntb.gov.ua

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule at its optimized geometry. The resulting frequencies and their corresponding intensities provide a predicted spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. Key predicted vibrations for 1-Benzylazepan-3-amine would include N-H stretches (from the secondary amine), C-H stretches (aromatic and aliphatic), and C-N stretches.

Table 5.4.1: Comparison of Hypothetical Experimental vs. Theoretically Predicted Spectroscopic Data

| Spectroscopy Type | Feature | Predicted Value (Illustrative) | Corresponding Functional Group |

| 13C NMR | Chemical Shift (δ) | 139.5 ppm | Quaternary aromatic carbon (C-ipso) |

| 13C NMR | Chemical Shift (δ) | 60.2 ppm | Methylene (B1212753) carbon adjacent to azepane nitrogen (N-CH2-Ph) |

| 1H NMR | Chemical Shift (δ) | 7.2-7.4 ppm | Aromatic protons (benzyl group) |

| 1H NMR | Chemical Shift (δ) | 3.6 ppm | Singlet for benzylic protons (-CH2-Ph) |

| IR | Vibrational Frequency | 3350 cm-1 | N-H stretch of the secondary amine |

| IR | Vibrational Frequency | 3030 cm-1 | Aromatic C-H stretch |

| IR | Vibrational Frequency | 1120 cm-1 | C-N stretch |

These computational approaches, from quantum mechanics to molecular dynamics, provide a comprehensive, albeit theoretical, characterization of 1-Benzylazepan-3-amine. They allow for the prediction of its intrinsic properties and its behavior in complex chemical and biological environments, guiding further experimental investigation.

Applications in Advanced Organic Synthesis

1-Benzylazepan-3-amine as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter in 1-Benzylazepan-3-amine makes its enantiomerically pure forms highly sought-after as chiral building blocks. sigmaaldrich.com These chiral amines are instrumental in stereoselective synthesis, where they can act as resolving agents, chiral auxiliaries, or integral parts of the final target molecule. sigmaaldrich.com The synthesis of optically active compounds is critical in pharmaceutical development, as different enantiomers of a drug can exhibit vastly different pharmacological activities. enamine.net

The resolution of racemic 1-Benzylazepan-3-amine is a key step in obtaining these enantiomerically pure building blocks. Classical resolution methods involve the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. wikipedia.orglibretexts.org These diastereomeric salts possess different physical properties, like solubility, which allows for their separation by techniques such as fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer of the amine can be recovered by treatment with a base. libretexts.org Alternative methods include enzymatic resolution, where enzymes like lipases selectively acylate one enantiomer, facilitating separation.

The separated enantiomers of 1-Benzylazepan-3-amine serve as starting materials for the asymmetric synthesis of more complex structures. Their intrinsic chirality directs the stereochemical outcome of subsequent reactions, allowing for the construction of specific stereoisomers of the target molecule. researchgate.net This control is crucial in synthesizing molecules with precise three-dimensional arrangements necessary for biological function. For instance, chiral amine derivatives are employed in photocatalytic asymmetric syntheses to produce enantioenriched α-trialkyl-α-tertiary amines. nih.gov

Table 1: Methods for Chiral Resolution and Asymmetric Synthesis

| Method | Description | Key Features |

|---|---|---|

| Diastereomeric Salt Crystallization | Reaction of the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which are then separated by crystallization. wikipedia.orglibretexts.org | Common and well-established technique. wikipedia.org Success is dependent on the differential solubility of the diastereomers. wikipedia.org |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing for the separation of the modified and unmodified enantiomers. | High selectivity is often achievable. The theoretical maximum yield is 50% unless a racemization process is integrated. |

| Asymmetric Synthesis | Utilization of a chiral precursor, like an enantiomer of 1-Benzylazepan-3-amine, to introduce chirality into a new molecule through a series of chemical transformations. enamine.netresearchgate.net | Allows for the direct synthesis of a specific enantiomer, avoiding the need to separate a racemic mixture. wikipedia.org |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). enamine.netnih.gov | An analytical and preparative method for obtaining pure enantiomers. nih.gov |

Utility in the Synthesis of Diverse Heterocyclic Compounds

1-Benzylazepan-3-amine is a versatile intermediate for the synthesis of a wide array of heterocyclic compounds. chem960.com Heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. ijirset.comorganic-chemistry.org The primary amine and the secondary amine within the azepane ring of 1-benzylazepan-3-amine offer two points for chemical modification, enabling the construction of fused ring systems and other complex heterocyclic architectures.

The reactivity of the amino group allows for its incorporation into various ring systems through reactions such as condensations, cyclizations, and multicomponent reactions. For example, it can be a key component in building frameworks like pyrimidines, imidazoles, or triazoles. nih.govjmchemsci.com The synthesis of such compounds often involves the reaction of the amine with diketones, esters, or other bifunctional reagents to form the heterocyclic ring. ijirset.com The benzyl (B1604629) group can be retained in the final product or removed via catalytic hydrogenation to provide a secondary amine, which can be further functionalized.

Research has demonstrated the synthesis of various heterocyclic systems, including:

Fused Bicyclic Systems: The amine can undergo intramolecular cyclization or react with appropriate linkers to form bicyclic structures containing the azepane ring.

Substituted Heterocycles: The primary amine can be used to introduce the azepane moiety as a substituent on other pre-formed heterocyclic rings.

The flexibility of the seven-membered azepane ring can be advantageous in drug design, allowing the molecule to adopt conformations suitable for binding to biological targets. chem960.com

Precursors for Kinase Inhibitors and Related Bioactive Scaffolds

Kinase inhibitors are a major class of targeted therapy drugs, particularly in oncology. nih.gov These molecules act by blocking the action of kinases, enzymes that play a crucial role in cell signaling, growth, and division. nih.gov The dysregulation of kinase activity is a hallmark of many diseases, including cancer. nih.gov

Scaffolds derived from 1-Benzylazepan-3-amine have been investigated as precursors for novel kinase inhibitors. The general structure of many kinase inhibitors includes a heterocyclic core that binds to the ATP-binding site of the kinase. The 1-benzylazepan-3-amine framework can be elaborated to generate these required pharmacophores. For instance, derivatives based on aminopyrazole scaffolds have shown promise as kinase inhibitors. nih.gov The synthesis could involve coupling 1-benzylazepan-3-amine or a derivative with a suitable heterocyclic core, such as a pyrimidine, to create a molecule that fits into the kinase active site. nih.gov

A study on 3-amino-1H-pyrazole-based compounds highlighted the importance of the aminopyrazole moiety for binding to the kinase hinge region. nih.gov By modifying substituents on this core, researchers were able to develop potent and selective inhibitors for the PCTAIRE subfamily of kinases, such as CDK16. nih.govnih.gov The development of one such inhibitor, 43d , which showed high cellular potency for CDK16, illustrates the potential of amine-containing scaffolds in this area. nih.gov

Table 2: Research Findings on Amine-Based Kinase Inhibitors

| Compound/Scaffold | Target Kinase Family | Key Findings | Reference |

|---|---|---|---|

| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | PCTAIRE/CDK | A privileged scaffold for developing kinase inhibitors. Modifications led to potent inhibitors of CDK16. | nih.gov |

| Compound 43d | CDK16/PCTAIRE | Exhibited high cellular potency (EC50 = 33 nM) for CDK16 and induced a G2/M phase cell cycle arrest. | nih.gov |

Role in Neuropharmacological Agent Development

The structural features of 1-Benzylazepan-3-amine make it an attractive starting point for the synthesis of agents targeting the central nervous system (CNS). The benzylpiperidine and related azepane moieties are present in numerous neuropharmacological agents. Research has shown that derivatives of such structures can interact with various neurotransmitter systems.

Derivatives of N-benzylpiperidines have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE increases acetylcholine levels in the brain and is a therapeutic strategy for conditions like Alzheimer's disease. Modifications to the benzyl group and the amine on the heterocyclic ring can significantly alter receptor affinity and enzyme inhibition, allowing for the fine-tuning of pharmacological activity.

The development of molecules targeting serotonin (B10506) receptors is another avenue of research. These receptors are implicated in the pathophysiology of depression and anxiety. The 1-benzylazepan-3-amine scaffold can be used to synthesize novel ligands for these receptors, potentially leading to new antidepressant or anxiolytic drugs.

Development of Novel Anticancer Agents from 1-Benzylazepan-3-amine Precursors

Beyond kinase inhibitors, precursors derived from 1-Benzylazepan-3-amine are utilized in the creation of other classes of novel anticancer agents. The core structure can be incorporated into molecules designed to induce apoptosis (programmed cell death) or inhibit cell proliferation through various mechanisms. nih.gov

For example, the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives has been achieved using a three-component Groebke-Blackburn-Bienayme reaction, where an amine is a key reactant. nih.gov Some of these compounds have demonstrated significant cytotoxic activity against human cancer cell lines, such as MCF-7 (breast cancer), with IC₅₀ values indicating higher potency than the standard drug etoposide. nih.gov Studies have shown that these compounds can induce apoptosis in cancer cells. nih.gov

Similarly, new diazaphenothiazines, which are tricyclic heterocyclic compounds, have been synthesized and evaluated for their anticancer properties. mdpi.com The synthesis of these complex heterocycles can involve the strategic use of amine-containing building blocks. These novel agents have been shown to induce apoptosis and cause redox imbalance in melanoma cells. mdpi.com The development of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones is another example where a benzyl-containing amine scaffold is central to the design of potent anticancer agents targeting breast and lung cancer cell lines. mdpi.com

Table 3: Examples of Anticancer Agents Developed from Amine Precursors

| Compound Class | Cancer Cell Line(s) | Mechanism of Action (where reported) | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrimidines | MCF-7, T-47D, MDA-MB-231 | Induction of apoptosis | nih.gov |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (breast), A-549 (lung) | Cell growth inhibition, cell cycle arrest at G2/M phase | mdpi.com |

| 3-methyl-1,6-diazaphenothiazines | COLO829, G361 (melanoma) | Induction of apoptosis, GSH depletion | mdpi.com |

| 1,3-dimethyl-6-amino indazole derivatives | FaDu (hypopharyngeal), YD-15 (oral tongue), MCF7 (breast) | Inhibition of Indoleamine 2,3-dioxygenase (IDO1) | nih.gov |

Advanced Analytical and Spectroscopic Research Techniques

High-Resolution Mass Spectrometry for Structural Elucidation of 1-Benzylazepan-3-amine and Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 1-Benzylazepan-3-amine. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion with high precision (typically to four or five decimal places). This allows for the determination of the elemental formula, confirming that the observed mass corresponds to C₁₃H₂₀N₂.

When coupled with tandem mass spectrometry (MS/MS), HRMS facilitates the structural elucidation of the compound and its potential derivatives by analyzing fragmentation patterns. The high-energy collision-induced dissociation of the protonated molecule [M+H]⁺ would likely lead to characteristic fragments, such as the loss of the benzyl (B1604629) group (C₇H₇) or fragmentation of the azepane ring. These fragmentation pathways provide a fingerprint that confirms the connectivity of the molecule.

Table 1: Illustrative HRMS Data for 1-Benzylazepan-3-amine

| Parameter | Value | Description |

| Formula | C₁₃H₂₀N₂ | The elemental composition of the neutral molecule. |

| Exact Mass | 204.1626 | The calculated monoisotopic mass of the neutral molecule. |

| [M+H]⁺ Calculated | 205.1705 | The exact mass of the protonated molecule, a common adduct in ESI-MS. |

| [M+H]⁺ Observed | 205.1703 | A hypothetical measured value from an HRMS instrument, showing high accuracy. |

| Mass Error | -1.0 ppm | The deviation between the calculated and observed mass, well within acceptable limits. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the detailed structure and conformational dynamics of 1-Benzylazepan-3-amine in solution. Both ¹H and ¹³C NMR are used for initial structural verification and purity assessment.

Due to the flexible seven-membered azepane ring and the presence of nitrogen atoms, the molecule can exist in various conformations. Variable-temperature NMR studies can reveal the dynamics of the ring, such as chair-to-chair interconversions. researchgate.net The energy barriers for these conformational changes can be calculated from the coalescence temperature of specific signals. nih.gov

Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the spatial proximity of protons, providing definitive evidence for the preferred conformation and the relative orientation of the substituents on the azepane ring. researchgate.net This is crucial for understanding how the molecule might interact with biological targets.

Table 2: Predicted ¹H NMR Chemical Shifts for 1-Benzylazepan-3-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |

| Aromatic-H | 7.20 - 7.40 | Multiplet | Protons on the phenyl ring of the benzyl group. |

| Benzyl-CH₂ | ~3.60 | Singlet | Methylene (B1212753) protons of the benzyl group. |

| Azepane-H3 | ~3.10 | Multiplet | Proton on the carbon bearing the amine group. |

| Azepane-CH₂ | 1.50 - 2.90 | Multiplets | Protons of the azepane ring methylene groups. |

| Amine-NH₂ | Variable | Broad Singlet | Protons of the primary amine, shift is concentration and solvent dependent. |

Advanced Chromatographic Methods for Separation and Quantification, including Chiral HPLC

As 1-Benzylazepan-3-amine possesses a chiral center at the C3 position of the azepane ring, it exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective technique for separating and quantifying these enantiomers. yakhak.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of chiral amines. mdpi.comresearchgate.net The method development involves optimizing the mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), to achieve baseline resolution between the (R) and (S) enantiomers. researchgate.net The quantification of enantiomeric excess (ee) is critical for applications where only one enantiomer is active.

Table 3: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak® IE (Cellulose-based CSP) |

| Mobile Phase | Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical R_t (S)-enantiomer | 8.5 min |

| Hypothetical R_t (R)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

X-ray Crystallography for Solid-State Structure Determination of 1-Benzylazepan-3-amine Complexes

X-ray crystallography provides the definitive, atomic-level three-dimensional structure of a molecule in its solid, crystalline state. To obtain a structure of 1-Benzylazepan-3-amine, it must first be crystallized, often as a salt (e.g., hydrochloride) or as a complex with a metal ion. researchgate.netcreighton.edu

The analysis of the resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles. This information confirms the absolute configuration of a single enantiomer and details the conformational state of the azepane ring in the solid phase. It also shows the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Such structural data is invaluable for computational modeling and structure-based drug design. nih.gov

Table 4: Hypothetical Crystallographic Data for a 1-Benzylazepan-3-amine Salt

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 98.5° |

| Volume (V) | 1285 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.25 g/cm³ |

Application of FAIR Principles for Data Reproducibility and Sharing in 1-Benzylazepan-3-amine Research

To maximize the value and impact of research on 1-Benzylazepan-3-amine, it is essential to adhere to the FAIR Guiding Principles for scientific data management. go-fair.orgnih.gov These principles ensure that data are F indable, A ccessible, I nteroperable, and R eusable.

Findable: All datasets, including NMR spectra, HRMS data, HPLC chromatograms, and crystallographic information files, should be assigned a globally unique and persistent identifier (like a DOI) and indexed in a searchable resource. go-fair.org

Accessible: Data should be retrievable by their identifier using a standardized, open protocol, with clear authentication procedures if necessary. go-fair.org

Interoperable: Data should use a formal, shared language and standardized vocabularies, allowing them to be combined and compared with other datasets.

Reusable: Data must be richly described with metadata to provide context, and have a clear license for reuse, enabling other researchers to replicate and build upon the findings. go-fair.org

Implementing FAIR principles is fundamental for the digital transformation of research and is a critical enabler for advanced data analytics, such as machine learning, in chemical and pharmaceutical sciences. nih.govwhu.edu.cn

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for the Azepane Core and its N-Benzyl Derivatives

The development of innovative and efficient synthetic routes to the azepane core is a cornerstone of future research. While traditional methods like the reaction of benzylamine (B48309) with azepanones or reductive amination have been established, emerging strategies promise improved yields, scalability, and access to a wider diversity of derivatives. chem960.com One such promising avenue is the use of carbonylative cycloaddition reactions. For instance, research into the (6+1) carbonylative cyclisation of cyclopropylureas and the (7+1) cycloaddition of cyclopropylacrylamides has demonstrated novel ways to construct azepane and azocane (B75157) rings, respectively. bris.ac.uk These methods, which involve the intramolecular nucleophilic addition to rhodacyclopentanones, represent a significant departure from classical approaches and open up new possibilities for creating complex N-heterocycles. bris.ac.uk Further optimization of these transition-metal-catalyzed processes could lead to more efficient and stereoselective syntheses of N-benzylazepane derivatives. bris.ac.uk

Table 1: Comparison of Synthetic Pathways for Azepane Derivatives

| Synthetic Method | Description | Potential Advantages | Reference |

|---|---|---|---|

| Reductive Amination | Reaction of an azepanone with benzylamine followed by reduction. | Well-established, straightforward. | chem960.com |

| Catalytic Hydrogenation | A reduction method used to improve the scalability and efficiency of synthesis. | Improved efficiency and scalability for industrial applications. | chem960.com |

| Carbonylative Cycloaddition | Transition-metal-catalyzed cyclisation of substrates like cyclopropylureas or cyclopropylacrylamides to form the seven-membered azepane ring. | Access to novel and complex derivatives, potential for high stereoselectivity. | bris.ac.uk |

Advanced Biocatalytic Approaches for Enantioselective Synthesis of 1-Benzylazepan-3-amine Derivatives

The demand for enantiomerically pure pharmaceuticals has propelled the development of advanced biocatalytic methods. nih.govbris.ac.uk For a chiral compound like 1-benzylazepan-3-amine, where different enantiomers can have distinct pharmacological effects, enantioselective synthesis is critical. Future research will increasingly focus on harnessing enzymes to produce single-enantiomer derivatives with high precision.

Key biocatalytic strategies include:

ω-Transaminases (ω-TAs) : These enzymes are highly effective for producing enantiopure amines. mdpi.com They can be used in several ways: through the kinetic resolution of a racemic mixture, by asymmetric synthesis from a prochiral ketone precursor, or via the deracemization of a racemic amine to yield a single enantiomer. mdpi.com

Engineered Cytochrome P450 Enzymes : Directed evolution has produced engineered enzymes, such as nitrene transferases derived from cytochrome P450, capable of challenging chemical transformations. nih.gov These biocatalysts can perform enantioselective amination of C–H bonds to create chiral amines, a powerful tool for late-stage functionalization. nih.govacs.org

Ene Reductases and Other Oxidoreductases : These enzymes can be used for the asymmetric reduction of prochiral precursors, establishing key stereocenters with high selectivity. chemrxiv.org Strategies like kinetic resolution (KR), desymmetrization, and dynamic kinetic resolution (DKR) using various enzymes are central to preparing enantioenriched compounds. nih.govbris.ac.uk

Table 2: Advanced Biocatalytic Strategies for Chiral Amine Synthesis

| Biocatalytic Approach | Enzyme Class | Mechanism/Application | Reference |

|---|---|---|---|

| Asymmetric Synthesis | ω-Transaminases (ω-TAs) | Conversion of a prochiral ketone into a single enantiomer of the corresponding amine. | mdpi.com |

| Kinetic Resolution | Hydrolases, Oxidoreductases, ω-TAs | Selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer. | nih.govbris.ac.ukmdpi.com |

| C-H Amination | Engineered Nitrene Transferases (from P450) | Direct and selective insertion of a nitrogen group into a C-H bond to create a chiral center. | nih.gov |

| Deracemization | Stereocomplementary ω-TAs | Converts a racemic amine mixture into a single, enantiomerically pure product with a theoretical yield of 100%. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in 1-Benzylazepan-3-amine Research and Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery from a process reliant on trial-and-error to a more predictive, data-driven science. nih.govcoursera.org For 1-benzylazepan-3-amine research, these computational tools offer immense potential. AI and ML are broad fields where computer systems are trained to mimic human cognition and learn from data without being explicitly programmed. coursera.orgmit.edu

Future applications in this area include:

Predictive Modeling : ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential off-target effects of novel 1-benzylazepan-3-amine analogs before they are synthesized. mdpi.com

De Novo Drug Design : Generative AI models can design entirely new molecules based on the 1-benzylazepan-3-amine scaffold, optimized for specific properties like binding affinity to a target or improved metabolic stability. coursera.org

High-Throughput Data Analysis : ML can analyze the large datasets generated from high-throughput screening, identifying subtle structure-activity relationships (SAR) and prioritizing hits for further development. mdpi.com

Synthetic Route Prediction : AI tools can suggest and evaluate potential synthetic pathways, helping chemists devise more efficient and cost-effective routes to target molecules.

Table 3: Potential Applications of AI/ML in 1-Benzylazepan-3-amine Research

| AI/ML Application | Objective | Potential Impact | Reference |

|---|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. | Accelerate the identification of potent analogs and reduce the number of compounds needing synthesis. | mit.edumdpi.com |

| Generative Models | Design novel analogs with desired pharmacological profiles. | Explore a wider chemical space and discover unique, patentable chemical entities. | coursera.org |

| Screening Data Analysis | Identify hits and patterns from large-scale screening data. | Improve the efficiency of hit-to-lead optimization. | mdpi.com |

| Predictive Toxicology | Forecast potential toxicity and adverse effects of new analogs. | Enhance the safety profile of lead candidates early in the discovery process. | nih.gov |

Development of Targeted Probes and Chemical Tools based on the 1-Benzylazepan-3-amine Scaffold

A chemical probe is a highly selective small molecule used to study the function of a specific biological target, such as a protein, in a cellular or in vivo setting. thesgc.orgnih.gov The 1-benzylazepan-3-amine scaffold serves as an excellent starting point for the development of such tools. By systematically modifying its structure, researchers can create potent and selective ligands for specific proteins of interest. chemrxiv.org These probes are invaluable for target validation—confirming that modulating a specific target has a desired therapeutic effect—and for dissecting complex biological pathways. nih.govsnv63.runih.gov The development of high-quality chemical probes requires meticulous optimization to ensure high affinity and selectivity for the intended target over other related proteins. nih.gov

The process typically involves creating a small library of analogs around the core scaffold and screening them against the target protein. Once a potent and selective probe is identified, it can be used to interrogate the target's role in health and disease, paving the way for new therapeutic strategies. snv63.ru

Table 4: Key Attributes of a High-Quality Chemical Probe

| Attribute | Description | Importance | Reference |

|---|---|---|---|

| Potency | High affinity for the intended biological target. | Allows for use at low concentrations, minimizing off-target effects. | nih.govchemrxiv.org |

| Selectivity | Minimal interaction with other targets, especially those within the same protein family. | Ensures that the observed biological effect is due to modulation of the intended target. | thesgc.orgnih.gov |

| Cellular Activity | Ability to penetrate cell membranes and engage the target in a cellular context. | Crucial for studying biological processes within living systems. | thesgc.orgchemrxiv.org |

| Characterized Mechanism of Action | A clear understanding of how the probe interacts with its target (e.g., as an inhibitor, agonist, or degrader). | Enables accurate interpretation of experimental results. | nih.gov |

Expanding the Pharmacological Spectrum through Rational Design and High-Throughput Screening of 1-Benzylazepan-3-amine Analogs

The therapeutic potential of the 1-benzylazepan-3-amine scaffold is far from fully explored. Future research will leverage a synergistic combination of high-throughput screening (HTS) and rational drug design to uncover new pharmacological applications.

HTS allows for the rapid testing of thousands of compounds against a biological target, quickly identifying "hits" with desired activity. researchgate.netresearchgate.net By creating a diverse library of 1-benzylazepan-3-amine analogs, researchers can screen for activity against a wide range of targets, such as G-protein coupled receptors, enzymes, or ion channels. For example, studies on the related 1-benzylazepan-4-amine (B9799) have already shown that its derivatives can modulate serotonin (B10506) receptors and exhibit cytotoxic effects against cancer cells, highlighting the scaffold's versatility. chem960.com

Once initial hits are identified via HTS, rational design takes over. nih.gov Using structural biology data and computational modeling, chemists can make precise modifications to the hit compound to improve its potency, selectivity, and drug-like properties. nih.govnih.gov This iterative cycle of design, synthesis, and testing is a powerful strategy for transforming a simple screening hit into a viable lead compound for drug development. nih.gov This approach has been successfully used to develop selective agonists for targets like the S1P(1) receptor from initial HTS hits. nih.gov

Table 5: Strategy for Expanding Pharmacological Applications

| Step | Methodology | Goal | Reference |

|---|---|---|---|

| 1. Library Generation | Combinatorial Chemistry | Synthesize a diverse library of 1-benzylazepan-3-amine analogs. | limes-institut-bonn.de |

| 2. Screening | High-Throughput Screening (HTS) | Identify initial "hits" with activity against a panel of biological targets. | researchgate.netresearchgate.net |

| 3. Hit Validation | Secondary Assays | Confirm the activity and selectivity of the initial hits. | chem960.com |

| 4. Lead Optimization | Rational Drug Design & Structural Biology | Systematically modify the hit structure to improve potency, selectivity, and pharmacokinetic properties. | nih.govnih.gov |

| 5. Preclinical Evaluation | In vitro and in vivo models | Assess the therapeutic potential of optimized lead compounds. | chem960.com |

Q & A

Q. Key factors affecting yield :

- Temperature : Optimal ranges (e.g., 0–25°C for benzylation to avoid side reactions).

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

- Catalysts : Use of Pd/C for hydrogenation in reductive amination steps .

Q. Example Workflow :

Virtual library generation : Modify the benzyl group or azepane ring substituents.

ADMET prediction : Use SwissADME to filter compounds with poor pharmacokinetics.

Experimental validation : Prioritize top 5 candidates for synthesis and in vitro testing .

Basic: Which analytical techniques are essential for characterizing 1-Benzylazepan-3-amine?

Methodological Answer:

Q. Case Study :

- Conflict : Compound A shows µM activity in one study but no activity in another.

- Resolution : Verify stereochemistry (e.g., via chiral HPLC) and test both enantiomers separately .

Basic: What safety protocols are recommended for handling 1-Benzylazepan-3-amine in laboratory settings?

Methodological Answer:

Q. Data Reference :

- LD₅₀ : Not explicitly reported; treat as hazardous per analogous amines (e.g., LD₅₀ ~500 mg/kg in rodents) .

Advanced: How can reaction kinetics improve the scalability of 1-Benzylazepan-3-amine synthesis?

Methodological Answer:

- Flow chemistry : Optimize residence time and temperature in continuous reactors to enhance reproducibility .

- DoE (Design of Experiments) : Systematically vary parameters (e.g., stoichiometry, catalyst loading) to identify robust conditions .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .

Q. Scalability Data :

| Parameter | Lab Scale (1g) | Pilot Scale (100g) |

|---|---|---|

| Yield | 75% | 68% |

| Reaction Time | 12h | 8h (flow system) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.